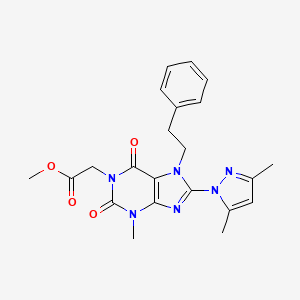
methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C22H24N6O4 and its molecular weight is 436.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-Inflammatory Properties
The research on a series of new 7,8-disubstituted theophylline containing a pyrazole ring, closely related to the specified compound, highlighted its potential antioxidant and anti-inflammatory properties. The study synthesized derivatives of 1,3-dimethylxanthine with pyrazole at position 8, finding significant effects on free radical oxidation processes and lipid peroxidation inhibition. These compounds showed promising results in comparison to Trolox, indicating their potential for further pharmacological studies (Кorobko et al., 2018).
Catalytic Properties
Another study focused on the synthesis of functional ligands, including methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate derivatives. These compounds were examined for their catalytic properties, particularly in the oxidation of catechol to quinone with dioxygen at ambient conditions. This research showcases the compound's potential application in catalysis, indicating a pathway for the development of efficient and selective catalysts (Boussalah et al., 2009).
Corrosion Inhibition
The application in corrosion inhibition was highlighted through the synthesis and evaluation of bipyrazolic derivatives, including similar compounds, as effective inhibitors for C38 steel in molar hydrochloric acid. These findings indicate the compound's potential utility in protecting metals from corrosion, providing insights into new materials for industrial applications (Missoum et al., 2013).
A2B Adenosine Receptor Antagonism
Research into A2B adenosine receptor antagonists has revealed compounds with structures closely related to the specified chemical showing high affinity and selectivity for this receptor. This work suggests potential therapeutic applications in diseases where the A2B adenosine receptor plays a critical role, highlighting the importance of further pharmacological investigations (Baraldi et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazole derivatives have been the focus of much research due to their wide range of biological and pharmacological activities . Future research could involve the synthesis and characterization of new pyrazole derivatives, as well as investigations into their potential applications in medicine and other fields .
Properties
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-14-12-15(2)28(24-14)21-23-19-18(26(21)11-10-16-8-6-5-7-9-16)20(30)27(13-17(29)32-4)22(31)25(19)3/h5-9,12H,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDQAXXBXRTRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-amino-3-{[1-(4-bromophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]sulfanyl}propanoate hydrochloride](/img/structure/B2482003.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2482004.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B2482005.png)
![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)


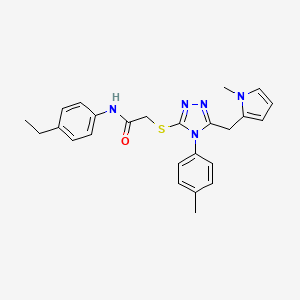
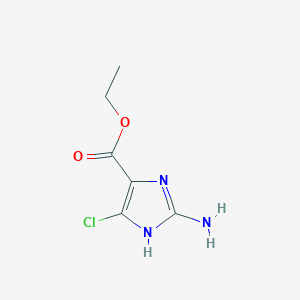


![2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine](/img/structure/B2482020.png)
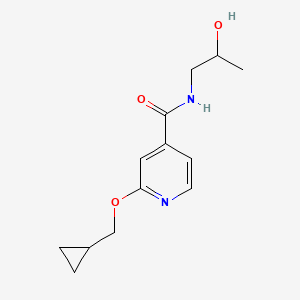
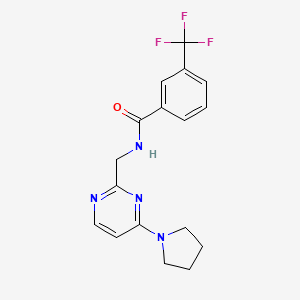
![N-(1-cyano-1-methylethyl)-N-methyl-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2482024.png)
